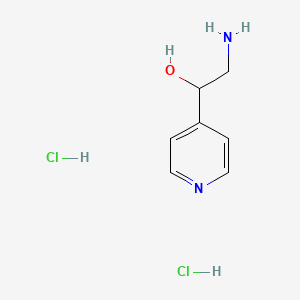
2-Amino-1-(pyridin-4-yl)ethanol dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-1-(pyridin-4-yl)ethanol dihydrochloride is a chemical compound with the molecular formula C7H12Cl2N2O. It is a versatile small molecule scaffold used in various research and industrial applications. This compound is known for its light yellow solid form and is primarily used in research settings .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(pyridin-4-yl)ethanol dihydrochloride typically involves the reaction of pyridine derivatives with amino alcohols. One common method includes the reaction of 4-pyridinecarboxaldehyde with 2-aminoethanol in the presence of a reducing agent to form the desired product. The reaction conditions often involve moderate temperatures and the use of solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
化学反応の分析
Types of Reactions
2-Amino-1-(pyridin-4-yl)ethanol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated or alkylated derivatives.
科学的研究の応用
2-Amino-1-(pyridin-4-yl)ethanol dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 2-Amino-1-(pyridin-4-yl)ethanol dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular pathways and biochemical processes, making it useful in both research and therapeutic contexts .
類似化合物との比較
Similar Compounds
- 2-Amino-1-(pyridin-3-yl)ethanol dihydrochloride
- 2-Amino-1-(pyridin-2-yl)ethanol dihydrochloride
- 2-Amino-1-(pyridin-4-yl)propanol dihydrochloride
Uniqueness
2-Amino-1-(pyridin-4-yl)ethanol dihydrochloride is unique due to its specific structural configuration, which allows for distinct interactions with biological molecules. This uniqueness makes it a valuable tool in research and industrial applications, offering different reactivity and binding properties compared to its analogs .
特性
CAS番号 |
90345-25-8 |
|---|---|
分子式 |
C7H11ClN2O |
分子量 |
174.63 g/mol |
IUPAC名 |
2-amino-1-pyridin-4-ylethanol;hydrochloride |
InChI |
InChI=1S/C7H10N2O.ClH/c8-5-7(10)6-1-3-9-4-2-6;/h1-4,7,10H,5,8H2;1H |
InChIキー |
OGFHOEYYXFBSRQ-UHFFFAOYSA-N |
SMILES |
C1=CN=CC=C1C(CN)O.Cl.Cl |
正規SMILES |
C1=CN=CC=C1C(CN)O.Cl |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















